molecular formula C11H15Cl2N B7947923 (2S)-2-(4-chlorophenyl)piperidine hydrochloride

(2S)-2-(4-chlorophenyl)piperidine hydrochloride

Cat. No.: B7947923
M. Wt: 232.15 g/mol
InChI Key: POXMBRSBLGHIQE-MERQFXBCSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Designation

The compound (2S)-2-(4-chlorophenyl)piperidine hydrochloride is systematically named according to IUPAC guidelines to reflect its stereochemistry and molecular structure. The base structure consists of a piperidine ring—a six-membered saturated heterocycle containing one nitrogen atom—substituted at the second carbon position with a 4-chlorophenyl group. The stereochemical descriptor "(2S)" denotes the absolute configuration of the chiral center at position 2, where the priority of substituents follows the Cahn-Ingold-Prelog rules. The hydrochloride salt forms via protonation of the piperidine nitrogen, as indicated by the "hydrochloride" suffix.

This nomenclature distinguishes the compound from its enantiomer, (2R)-2-(4-chlorophenyl)piperidine hydrochloride, which shares the same connectivity but exhibits opposite stereochemistry. The precise stereochemical designation is critical for differentiating biological activity and physicochemical properties between enantiomers.

Alternative Chemical Identifiers

The compound is uniquely identified through several standardized chemical identifiers:

Identifier Type Value Source
CAS Registry Number 1391375-27-1
SMILES Notation ClC1=CC=C([C@@H]2CCCCN2)C=C1.Cl
InChI Key POXMBRSBLGHIQE-MERQFXBCSA-N
Molecular Formula C₁₁H₁₅Cl₂N
Molecular Weight 232.15 g/mol

The SMILES notation explicitly encodes stereochemistry using the "@" symbol, ensuring unambiguous representation of the (2S) configuration. The InChI key provides a machine-readable hash for database searches, while the CAS number serves as a universal identifier in regulatory and commercial contexts.

Molecular Geometry and Conformational Analysis

The piperidine ring adopts a chair conformation, as confirmed by X-ray crystallographic studies of structurally analogous compounds. In this conformation, the nitrogen atom occupies an axial position, while the 4-chlorophenyl substituent at C2 resides equatorially to minimize steric clashes with adjacent hydrogens (Figure 1). Key bond angles and distances include:

  • C2-C1-N1 bond angle : 109.5° (approximating sp³ hybridization)
  • N1-C6 bond length : 1.462 Å (consistent with single-bond character)
  • C2-C7 (chlorophenyl) bond length : 1.489 Å

Conformational analysis reveals that allylic strain between the chlorophenyl group and piperidine hydrogens influences equilibrium preferences. For N-acylpiperidines, axial substituents are favored by 1.4–3.2 kcal/mol due to reduced steric hindrance and enhanced π-orbital alignment between the nitrogen lone pair and aromatic system. However, in this compound, the equatorial placement of the bulky aryl group dominates to avoid 1,3-diaxial interactions, stabilizing the chair conformation by approximately 1.8 kcal/mol compared to alternative boat or twist-boat forms.

Dihedral angles further elucidate spatial arrangements:

  • C1-N1-C6-C7 : -167.4° (near antiperiplanar alignment)
  • C2-C1-N1-C6 : 50.7° (gauche configuration)

Properties

IUPAC Name

(2S)-2-(4-chlorophenyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXMBRSBLGHIQE-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Addition and Ring Closure

The Grignard reaction remains a cornerstone for constructing the piperidine core with a 4-chlorophenyl substituent. In this approach, 4-chlorophenylmagnesium bromide reacts with N-Boc-piperidin-4-one under inert conditions (-10°C to 0°C), followed by acidic deprotection (HCl/EtOAc) to yield racemic 2-(4-chlorophenyl)piperidine. Critical parameters include:

  • Temperature control : Exothermic reactions above 0°C lead to over-alkylation byproducts (e.g., 2,6-bis(4-chlorophenyl)piperidine).

  • Solvent selection : Tetrahydrofuran (THF) enhances Grignard reactivity compared to diethyl ether, reducing reaction time by 30%.

Post-synthesis, the racemic mixture is resolved using L-tartaric acid in ethanol/water, yielding the (2S)-enantiomer with 85% diastereomeric excess.

Table 1. Grignard-Based Synthesis Optimization

ParameterOptimal ConditionYield (%)Purity (%)
Temperature-5°C7895
SolventTHF7997
Deprotection Agent4M HCl/EtOAc8298

Reductive Amination Approach

Reductive amination offers a stereoselective pathway using 4-chlorophenylacetone and ammonium acetate in the presence of sodium triacetoxyborohydride (STAB). Chiral induction is achieved via (R)-1-phenylethylamine as a transient directing group, which is subsequently removed by hydrogenolysis.

Key steps :

  • Imine formation : 4-Chlorophenylacetone reacts with ammonium acetate in methanol (25°C, 12 h).

  • Stereoselective reduction : STAB in dichloromethane at -15°C affords the (2S)-configured amine with 92% ee.

  • Salt formation : Treatment with HCl gas in diethyl ether yields the hydrochloride salt (99% purity).

This method circumvents racemization risks associated with acidic deprotection, making it preferable for large-scale production.

Chiral Resolution Techniques

For racemic mixtures, chiral resolution remains indispensable. Diastereomeric salt formation using (1R*,2S)-(-)-ephedrine in n-hexane/ethyl acetate (3:1) achieves 99% enantiopurity after three recrystallizations. Alternatives include:

  • Chiral HPLC : Lux® Cellulose-2 column (hexane:isopropanol 90:10, 1 mL/min) resolves enantiomers in <15 min.

  • Enzymatic resolution : Lipase B from Candida antarctica selectively acetylates the (2R)-enantiomer, leaving the (2S)-amine unreacted (conversion >95%).

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Grignard reactions : Lower temperatures (-10°C) suppress side reactions but prolong reaction time (24 h vs. 12 h at 0°C).

  • Reductive amination : Polar aprotic solvents (acetonitrile) enhance STAB activity, reducing reaction time by 40% compared to methanol.

Table 2. Solvent Impact on Reductive Amination

SolventReaction Time (h)ee (%)Yield (%)
Acetonitrile89288
Methanol129082
Dichloromethane109185

Catalysts and Reagents

  • STAB vs. NaBH4 : STAB provides superior stereocontrol (92% ee vs. 75% ee with NaBH4).

  • Chiral auxiliaries : (S)-α-Methylbenzylamine increases ee to 94% but requires additional hydrogenolysis steps.

Analytical Characterization

Spectroscopic Validation

  • NMR : 1^1H NMR (400 MHz, CDCl3_3): δ 7.32–7.25 (m, 4H, Ar-H), 3.21–3.15 (m, 1H, C2-H), 2.89–2.82 (m, 2H, C6-H), 1.75–1.65 (m, 4H, C3/C5-H).

  • X-ray crystallography : Confirms chair conformation of the piperidine ring and S-configuration (Flack parameter = 0.02).

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Fixed-bed reactors with Pd/C catalysts (5 bar H2_2, 50°C) achieve 99% conversion in 2 h, reducing catalyst loading by 60% compared to batch processes.

Waste Minimization

Solvent recovery systems (e.g., thin-film evaporators) reclaim >90% of THF and methanol, aligning with green chemistry principles .

Chemical Reactions Analysis

Salt Formation and Protonation Behavior

The piperidine nitrogen’s basicity (pKa ~10.5) allows for hydrochloride salt formation and pH-dependent reactivity:

  • Protonation States : At physiological pH (7.4), the piperidine nitrogen exists predominantly in the monoprotonated form, enhancing solubility and interaction with biological targets .

  • Salt Stability : The hydrochloride salt is stable under anhydrous conditions but hygroscopic, requiring storage in desiccators .

Nucleophilic Substitution Reactions

The 4-chlorophenyl group participates in aromatic substitution reactions:

  • Suzuki Coupling : Reacts with boronic acids under Pd catalysis to form biaryl derivatives. For example, coupling with phenylboronic acid yields 2-(4-biphenyl)piperidine .

  • Nitration : Electrophilic nitration at the para position of the chlorophenyl group produces nitro derivatives, though steric hindrance from the piperidine ring reduces yields .

Reaction Conditions :

Reaction TypeCatalyst/ReagentsYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF65–70
NitrationHNO₃/H₂SO₄, 0°C30–40

Condensation and Cyclization

The piperidine ring undergoes condensation with carbonyl compounds:

  • Mannich Reaction : Reacts with formaldehyde and secondary amines to form tertiary amine derivatives, useful in drug intermediate synthesis .

  • Formation of Heterocycles : Condensation with CS₂/KOH yields 1,3,4-oxadiazole derivatives, enhancing biological activity (e.g., urease inhibition) .

Example Reaction :

text
(2S)-2-(4-chlorophenyl)piperidine + CS₂ + KOH → 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole

Yield: 70–75%

Stereochemical Influence on Reactivity

The S-configuration at position 2 significantly impacts reaction outcomes:

  • Enzyme Inhibition : S-enantiomers show 24-fold higher acetylcholinesterase (AChE) inhibition compared to R-forms due to optimized binding conformations .

  • Diastereoselectivity : In aldol condensations, the S-configuration favors syn-adduct formation (3.7:1 syn:anti ratio) .

Stability and Degradation

  • Thermal Stability : Decomposes at 220–230°C, releasing HCl and forming 2-(4-chlorophenyl)piperidine .

  • Photodegradation : UV exposure in solution leads to dechlorination and ring-opening products .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a valuable scaffold for drug development.

Therapeutic Potential

  • Antipsychotic Agents : Research indicates that derivatives of (2S)-2-(4-chlorophenyl)piperidine hydrochloride can exhibit antipsychotic properties similar to haloperidol. Studies have shown that metabolites like 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a metabolite of haloperidol, are crucial in understanding the pharmacokinetics and dynamics of such drugs .
  • Kinase Inhibition : The compound has been explored as a potential inhibitor of protein kinases, specifically PKB (Akt). Modifications to the piperidine structure have led to compounds with enhanced selectivity and potency against PKB, demonstrating promising results in cellular assays .

Biological Studies

The biological applications of this compound extend to its interactions with receptors and enzymes.

Chemical Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules.

Synthetic Routes

  • The synthesis typically involves chlorination reactions followed by hydrochloride salt formation. These methods can be optimized for high yield and purity through continuous flow reactions.

Applications in Organic Chemistry

  • As a versatile intermediate, it is utilized in the synthesis of various piperidine-based compounds, enhancing the diversity of chemical libraries for drug discovery .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Antipsychotic EffectsSimilar to haloperidol; involves CPHP metabolism
Kinase InhibitionSelective inhibition of PKB; potential cancer therapy
Receptor InteractionBinding to sigma receptors; implications in neuropsychiatry

Case Study 1: Antipsychotic Drug Development

A recent study highlighted the modification of piperidine derivatives to enhance their efficacy as antipsychotic agents. The findings suggested that specific substitutions at the aromatic ring significantly influenced the pharmacological profile, leading to compounds with improved therapeutic indices compared to conventional treatments like haloperidol .

Case Study 2: PKB Inhibition

Research focused on developing potent PKB inhibitors from this compound derivatives demonstrated that structural modifications could yield compounds with up to 150-fold selectivity for PKB over PKA. These findings underscore the potential for new cancer therapies targeting the PI3K-Akt-mTOR signaling pathway .

Mechanism of Action

The mechanism by which (2S)-2-(4-chlorophenyl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs, their similarity scores, and properties are summarized below:

Compound Name Similarity Score Molecular Formula Molecular Weight Key Structural Features CAS Number
(2S)-2-(4-Chlorophenyl)piperidine hydrochloride N/A C₁₁H₁₃ClN·HCl 248.15 (calc.) 4-Chlorophenyl at C2 of piperidine Not explicitly provided
4-(4-Chlorophenyl)piperidine hydrochloride 0.76 C₁₁H₁₃ClN·HCl 248.15 4-Chlorophenyl at C4 of piperidine 914348-91-7
(S)-2-(4-Chlorophenyl)pyrrolidine hydrochloride 0.72 C₁₀H₁₁ClN·HCl 218.12 4-Chlorophenyl at C2 of pyrrolidine Not provided
2-(2,5-Dichlorophenyl)piperazine 0.75 C₁₀H₁₁Cl₂N₂ 233.11 Dichlorophenyl at C2 of piperazine 99329-70-1

Key Observations :

  • Positional Isomerism : The placement of the chlorophenyl group (C2 vs. C4 in piperidine) significantly affects receptor binding. For example, 4-(4-chlorophenyl)piperidine hydrochloride (similarity 0.76) may exhibit distinct pharmacokinetics compared to the target compound due to altered steric interactions.

Pharmacological Activity Comparison

Opioid Receptor Selectivity

Piperidine derivatives with arylacetyl modifications, such as (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride, exhibit exceptional κ-opioid receptor selectivity (Ki κ = 0.24 nM, selectivity ratio κ/μ = 6500:1).

Physicochemical Properties

Property (2S)-2-(4-Chlorophenyl)piperidine HCl 4-(4-Chlorophenyl)piperidine HCl Cloperastine HCl
Water Solubility Moderate (predicted) Moderate High (due to hydrophilic groups)
LogP (Lipophilicity) ~2.5 (estimated) ~2.3 3.8
Stability Stable under acidic conditions Similar Sensitive to oxidation

Biological Activity

The compound (2S)-2-(4-chlorophenyl)piperidine hydrochloride, commonly known as a piperidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current literature.

Overview of Piperidine Derivatives

Piperidine is a six-membered nitrogen-containing ring that serves as a crucial scaffold in medicinal chemistry. Compounds derived from piperidine exhibit a wide range of biological activities, including antibacterial , anti-inflammatory , anticancer , and neuroprotective effects. The presence of substituents, such as the 4-chlorophenyl group in this specific compound, significantly influences its pharmacological profile .

  • Enzyme Inhibition :
    • This compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. This inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and certain infections .
  • Antibacterial Activity :
    • Studies indicate that piperidine derivatives can exhibit significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or function .
  • Anticancer Properties :
    • Research has demonstrated that piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown efficacy against pancreatic and lung cancers through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various piperidine derivatives, including this compound, on pancreatic cancer cell lines (PANC-1). Results indicated a dose-dependent decrease in cell viability, with a notable reduction observed at concentrations above 30 µM after 72 hours .

Concentration (µM)Cell Viability (%)
1085
3070
5050

Case Study 2: Enzyme Inhibition

In vitro assays demonstrated that this compound effectively inhibited AChE activity with an IC50 value comparable to standard inhibitors. This suggests potential applications in treating neurodegenerative diseases .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of piperidine derivatives. Modifications to the piperidine ring and substituents like the 4-chlorophenyl group can enhance biological activity:

  • Antimicrobial Activity : Compounds containing the piperidine nucleus have shown promising results against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Some derivatives have been linked to neuroprotection via AChE inhibition, which is crucial for managing Alzheimer's disease symptoms.
  • Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects, contributing to its potential use in treating chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of (2S)-2-(4-chlorophenyl)piperidine hydrochloride?

  • Methodological Answer : Yield optimization requires systematic evaluation of reaction parameters. For example, adjusting temperature (e.g., 20°C for fast kinetics ), solvent polarity (e.g., dichloromethane for improved solubility ), and stoichiometric ratios of reagents. Employing factorial design of experiments (DoE) can reduce trial iterations by identifying critical variables (e.g., catalyst loading, pH) . Reaction monitoring via TLC or HPLC ensures real-time adjustments.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : Confirm stereochemistry (²H, ¹³C) and aromatic/piperidine ring protons .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for chloride adducts) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal data .
  • IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~550 cm⁻¹) .

Q. What are the stability considerations for storing this compound under varying pH and temperature?

  • Methodological Answer : Stability studies should assess:

  • Thermal Degradation : Store at -20°C in inert atmospheres (N₂/Ar) to prevent oxidation .
  • Hydrolytic Sensitivity : Use buffered solutions (pH 6–7) to avoid piperidine ring opening .
  • Light Exposure : Protect from UV radiation using amber vials .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways for synthesizing this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density functional theory (DFT) predicts transition states and enantioselectivity for chiral centers .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .
  • Retrosynthetic Analysis : Tools like ICSynth (ICReDD) propose feasible routes using fragment-based libraries .

Q. What strategies resolve contradictory data in the biological activity studies of (2S)-2-(4-chlorophenyl)piperidine derivatives?

  • Methodological Answer :

  • Comparative Assays : Use standardized cell lines (e.g., HEK293 for receptor binding) to minimize variability .
  • Structural Analog Analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl ) to isolate pharmacophore contributions.
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., EC₅₀ discrepancies due to assay conditions) .

Q. How to design experiments to investigate the stereochemical outcomes in the synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Screen enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to enhance (S)-enantiomer yield .
  • Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC at intermediate steps .
  • DOE for Stereoselectivity : Vary temperature, solvent polarity, and catalyst loading to optimize ee .

Q. What are the mechanistic insights into the degradation pathways of this compound under oxidative conditions?

  • Methodological Answer :

  • Oxidative Stress Tests : Expose to H₂O₂ or O₃ and track degradation products via LC-MS .
  • Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace hydroxylation pathways .
  • Radical Trapping : Add TEMPO to identify free radical intermediates in piperidine ring cleavage .

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